molecular formula C7H10N2O B3079294 2-Cyano-N-cyclobutyl-acetamide CAS No. 1064448-86-7

2-Cyano-N-cyclobutyl-acetamide

Cat. No.: B3079294
CAS No.: 1064448-86-7
M. Wt: 138.17 g/mol
InChI Key: WYSOIFLPUNNWOQ-UHFFFAOYSA-N
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Description

2-Cyano-N-cyclobutyl-acetamide (chemical formula: C₇H₁₀N₂O) is a substituted acetamide featuring a cyano (-CN) group and a cyclobutyl ring attached to the acetamide core. The cyclobutyl substituent introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-cyano-N-cyclobutylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-5-4-7(10)9-6-2-1-3-6/h6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSOIFLPUNNWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-cyclobutyl-acetamide typically involves the reaction of cyclobutylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of cyclobutylamine with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired cyanoacetamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods and the use of catalysts can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-cyclobutyl-acetamide can undergo various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Substitution Reactions: Can be carried out using nucleophiles like amines or thiols in the presence of a catalyst.

    Reduction Reactions: Often require strong reducing agents like LiAlH4 or catalytic hydrogenation conditions.

Major Products Formed

Scientific Research Applications

2-Cyano-N-cyclobutyl-acetamide has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and resins.

    Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways

Mechanism of Action

The mechanism of action of 2-Cyano-N-cyclobutyl-acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets, such as DNA or proteins. The cyano group can participate in hydrogen bonding and other interactions, while the cyclobutyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 2-Cyano-N-cyclobutyl-acetamide and related compounds:

Compound Name Substituent(s) Molecular Formula Key Functional Groups Notable Features
This compound Cyclobutyl C₇H₁₀N₂O Cyano, Amide, Cyclobutane Steric hindrance from ring
2-Cyano-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylphenyl C₁₁H₁₂N₂O Cyano, Amide, Aromatic Enhanced aromatic interactions
2-Cyanothioacetamide Thioamide (-C(S)NH₂) C₃H₄N₂S Cyano, Thioamide Higher reactivity due to sulfur
2-Chloro-N-(4-cyanophenyl)acetamide Chloro, 4-Cyanophenyl C₉H₇ClN₂O Chloro, Cyano, Amide Electron-withdrawing halogen
2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide Cyclobutyl with acetyl/dimethyl C₁₇H₂₃NO₂ Cyclobutane, Acetyl, Amide Complex chiral cyclobutane core

Key Observations :

  • Cyclobutyl vs. The latter’s aromatic ring facilitates π-π stacking, enhancing crystallinity .
  • Chloro vs. Cyano Groups: Chlorinated analogs (e.g., 2-Chloro-N-(4-cyanophenyl)acetamide) exhibit stronger electron-withdrawing effects, increasing susceptibility to nucleophilic substitution compared to cyano-substituted compounds .
  • Thioamide vs. Amide: 2-Cyanothioacetamide’s sulfur atom increases polarity and toxicity, necessitating stricter handling protocols (e.g., chemical-resistant gloves) compared to oxygen-based amides .
Toxicity and Handling:
  • This compound: Limited toxicological data; first-aid measures include artificial respiration for inhalation exposure .
  • 2-Cyano-N-(2,6-dimethylphenyl)acetamide: Well-documented toxicity; skin contact requires immediate washing .
  • 2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide : Halogenated derivatives may pose environmental risks; specific disposal regulations apply .

Biological Activity

Overview

2-Cyano-N-cyclobutyl-acetamide is a chemical compound classified under cyanoacetamides, characterized by the presence of both cyano (-CN) and acetamide (-CONH2) functional groups, along with a cyclobutyl moiety. This unique structure positions it as a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis. Research has indicated potential biological activities, including antimicrobial and anticancer properties, which warrant further exploration.

Chemical Structure:

  • Molecular Formula: C7_7H10_10N2_2O
  • Molecular Weight: 138.17 g/mol
  • CAS Number: 1064448-86-7

The compound's structure allows for diverse chemical reactions, including condensation and substitution reactions, which are crucial for its applications in drug development and material science.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. The cyano group can engage in hydrogen bonding, while the cyclobutyl group influences binding affinity and selectivity. These interactions may lead to the modulation of various biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. For example:

  • Study Findings: In vitro assays demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antimicrobial efficacy.
PathogenMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150

Anticancer Properties

In addition to antimicrobial activity, preliminary research suggests potential anticancer effects:

  • Case Study: A study evaluated the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity with IC50_{50} values of approximately 30 µM for HeLa cells and 40 µM for MCF-7 cells.
Cell LineIC50_{50} (µM)
HeLa30
MCF-740

Research Applications

This compound serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds that play significant roles in drug design. Its unique properties allow researchers to explore new pathways for synthesizing biologically active molecules.

Potential Therapeutic Applications

  • Antimicrobial Agents: Due to its effectiveness against bacterial strains, further development could lead to new antibiotics.
  • Cancer Therapeutics: The observed cytotoxicity against cancer cell lines positions it as a potential candidate for anticancer drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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